6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structure .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions the compound undergoes, including the reactants, products, and conditions .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the compound’s properties, such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anticancer Potential
Quinazoline derivatives have been studied for their potential as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has shown promise as an anticancer clinical candidate due to its potent apoptosis-inducing capabilities and excellent blood-brain barrier penetration. It was highly efficacious in human MX-1 breast and other mouse xenograft cancer models, indicating its potential for treating cancer (Sirisoma et al., 2009).
Antimicrobial Activity
Research on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline and other quinazoline compounds has demonstrated antimicrobial activity. These studies involve the synthesis of various derivatives and evaluation of their effectiveness against different microorganisms, showcasing the potential of quinazoline derivatives in developing new antimicrobial agents (Abdel-Mohsen).
Synthetic Methodologies
Advancements in synthetic methodologies for quinazoline derivatives have been reported, including efficient approaches for synthesizing 2-phenylquinazolines. Such methodologies facilitate the production of these compounds, which could be valuable in pharmaceutical development and other chemical research applications (Zhang et al., 2010).
Sensing and Detection Applications
Quinoline-based isomers have been developed for their remarkable difference in Al3+ and Zn2+ sensing properties, indicating the potential of quinazoline derivatives in chemical sensing and detection applications. These compounds could be utilized in the development of new sensors for environmental monitoring or analytical chemistry (Hazra et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-15-12-13-20-18(14-15)21(17-9-4-3-5-10-17)25-22(24-20)23-19-11-7-6-8-16(19)2/h3-14H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQDACGRMRPOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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